molecular formula C₁₅H₂₆BrN₃O₂S B1140046 Biotin 5-Bromopentylamide CAS No. 1217605-72-5

Biotin 5-Bromopentylamide

Cat. No.: B1140046
CAS No.: 1217605-72-5
M. Wt: 392.35
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin 5-Bromopentylamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, making it an interesting subject for scientific research.

Mechanism of Action

Target of Action

Biotin 5-Bromopentylamide is a derivative of biotin . Biotin, also known as vitamin B7, is a water-soluble B-complex vitamin that is present in minute amounts in every living cell . It is primarily found in organ meats such as beef liver and kidney . Biotin acts as a coenzyme for a set of enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in a number of crucial metabolic processes .

Mode of Action

Biotin is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . This structure allows biotin to bind to proteins or polypeptides, enabling it to participate in various biochemical reactions .

Biochemical Pathways

Biotin participates in several biochemical pathways. It serves as a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These carboxylases are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and insulin secretion . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the assembly of the fused rings of the cofactor .

Pharmacokinetics

Dietary biotin is absorbed in the small intestine and chiefly stored in the liver . The clearance of biotin from the circulation is rapid and mainly through urine . A recent study in healthy volunteers demonstrated that the biotin concentration returned to baseline one week after a 10-mg/day 7-day course . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose of 0.6 mg, 1 mg, and 300 mg .

Result of Action

Biotin is known to play a crucial role in maintaining human metabolism, cytothesis, and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The construction of microbial cell factories emerges as a promising approach for large-scale and economically feasible production of biotin . Many microorganisms, such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, Serratia marcescens, Kurthia sp., and Pseudomonas mutabilis, can synthesize biotin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin 5-Bromopentylamide typically involves multiple steps:

    Formation of the thieno[3,4-d]imidazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pentanamide group: This is achieved through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-d]imidazole core.

    Reduction: Reduction reactions can target the carbonyl group in the pentanamide moiety.

    Substitution: The bromopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Protein Binding: Can bind to proteins and alter their function.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Material Science:

    Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-chloropentyl)pentanamide
  • 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-fluoropentyl)pentanamide

Uniqueness

The presence of the bromopentyl group in Biotin 5-Bromopentylamide distinguishes it from its analogs. This group can participate in unique chemical reactions and enhance the compound’s biological activity.

Properties

IUPAC Name

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMKEQZLWUFNDA-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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